SI-2 (hydrochloride)
Description
Background and Significance of Steroid Receptor Coactivator 3 (SRC-3) in Disease Pathogenesis
Steroid receptor coactivator 3 (SRC-3), also known by synonyms such as AIB1, ACTR, p/CIP, RAC3, and TRAM-1, is a key member of the p160 steroid receptor coactivator family. mdpi.comoncotarget.commdpi.compnas.org This family plays a critical role in the transcriptional activation function of nuclear hormone receptors. nih.gov Beyond nuclear receptors, SRC-3 also coactivates numerous other transcription factors, including NF-κB, E2F1, and growth factor-dependent kinases and IGF-I-dependent transcription factors. nih.govnih.govaacrjournals.org
SRC-3's significance in disease pathogenesis, particularly in cancer, has been widely established. mdpi.comnih.gov Overexpression or amplification of SRC-3 is frequently observed in a wide spectrum of human malignant diseases. nih.gov This overexpression is associated with cancer initiation, metastasis, advanced disease, and resistance to chemotherapy. nih.gov For instance, SRC-3 is amplified in about 10% of primary breast cancers, and its mRNA is overexpressed in 64% of these tumors. pnas.org High levels of SRC-3 expression are often linked to larger tumor sizes, higher tumor grades, and poorer disease-free survival rates in clinical settings. nih.gov SRC-3 promotes various aspects of cancer progression, including proliferation, migration, invasion, and metastasis. mdpi.com It also contributes to the creation of an immunosuppressive tumor microenvironment and promotes stemness in cancer cells. mdpi.com The role of SRC-3 has been investigated in various cancers, including breast, prostate, ovarian, endometrial, cervical, serous endometrial cancer, anaplastic thyroid cancer, and multiple myeloma. mdpi.comnih.govnih.govpreprints.org
Overview of Small Molecule Inhibitors Targeting Nuclear Receptor Coactivators
Nuclear receptors are a large superfamily of transcription factors that regulate gene expression in response to various ligands, including steroid hormones. nih.gov Their transcriptional activity is dependent on the recruitment of coactivator proteins. nih.gov The SRC family proteins, including SRC-1, SRC-2, and SRC-3, were among the first coactivators identified for nuclear receptors. oncotarget.comnih.gov Given their central role in integrating multiple cell growth signaling systems and their frequent overexpression in cancer, SRC coactivators represent promising targets for novel chemotherapeutic agents. nih.govaacrjournals.org
Targeting the interaction between nuclear receptors and coactivators with small molecule inhibitors (SMIs) is an alternative strategy to traditional ligand-based approaches for modulating gene expression. acs.org High-throughput screening efforts have been employed to identify SMIs that can inhibit the activity of nuclear receptor coactivators like SRC-3 and SRC-1. oncotarget.comnih.govaacrjournals.org Some identified inhibitors, such as gossypol (B191359) and bufalin, have been shown to promote the degradation of SRC coactivators and attenuate cancer cell growth in vitro and in vivo. oncotarget.comnih.govaacrjournals.org The development of SMIs targeting SRCs is driven by the potential to overcome acquired resistance mechanisms in cancer cells that rely on multiple growth factor pathways. nih.gov
Identification and Initial Characterization of SI-2 (hydrochloride) as a Research Probe
SI-2 (hydrochloride), also known by the synonym EPH 116 hydrochloride, has been identified as a potent small molecule inhibitor of SRC-3. medchemexpress.comrndsystems.comtargetmol.com It was developed as part of an effort to find compounds that could effectively target the often-considered "undruggable" SRC-3 protein. bcm.edu Researchers focused on identifying small molecules capable of entering cancer cells and targeting SRC-3. bcm.edu A cell-based assay was developed to screen compounds for their ability to target SRC-3, leading to the discovery of an initial compound, SI-1, which was then chemically modified to yield the more potent SI-2. bcm.edu
Initial characterization studies have demonstrated that SI-2 selectively reduces the transcriptional activities and protein concentrations of SRC-3 in cells through direct physical interactions. medchemexpress.comtargetmol.commedchemexpress.com In vitro studies have shown that SI-2 selectively induces breast cancer cell death with half-maximal inhibitory concentration (IC50) values in the low nanomolar range (3-20 nM), while not substantially affecting the viability of normal cells. medchemexpress.comtargetmol.commedchemexpress.comnih.gov This selective effect on cancer cells is attributed to the exceptional dependence of these cells on SRC-3. nih.gov
Further in vitro characterization revealed that SI-2 (at a concentration of 100 nM) decreases the motility, invasion, and tumor metastasis of MDA-MB-468 breast cancer cells. medchemexpress.comtargetmol.commedchemexpress.com Western blot analysis showed that SI-2 treatment (at concentrations from 0-200 nM for 24 hours) significantly reduced SRC-3 protein levels in MDA-MB-468 cells, without decreasing SRC-3 mRNA levels. medchemexpress.commedchemexpress.commolnova.com Treatment with SI-2 also caused PARP cleavage in cancer cells, indicating the induction of apoptosis. medchemexpress.commedchemexpress.commolnova.com
The chemical structure of SI-2 has been characterized, with studies indicating that the conjugated imine form is dominant in solution. nih.gov
In vivo studies using a MDA-MB-468 breast cancer mouse model demonstrated that SI-2 treatment (2 mg/kg, twice daily for 5 weeks) significantly inhibited tumor growth. medchemexpress.commedchemexpress.commolnova.com SRC-3 levels in SI-2-treated tumor tissues were significantly lower compared to control groups. medchemexpress.commedchemexpress.commolnova.com SI-2 has also shown efficacy in blocking breast cancer stem cells and inhibiting primary breast tumor growth in vivo. nih.gov Studies have also demonstrated its potential in treating other cancer types in preclinical models. nih.gov
Pharmacokinetic analysis in CD1 mice following a single intraperitoneal administration of 20 mg/kg SI-2 showed a half-life (T1/2) of 1 hour, a maximum plasma concentration (Cmax) of 3.0 μM, and a time to reach maximum plasma concentration (tmax) of 0.25 hours. medchemexpress.commedchemexpress.commolnova.com SI-2 demonstrated stability in buffers with pH ≥ 5 and only slight degradation (less than 5%) at pH 1.6 and 3.0 within 6 hours. medchemexpress.commedchemexpress.commolnova.com
SI-2 has been described as a drug-like molecule that meets the criteria of Lipinski's rule. medchemexpress.commedchemexpress.com Pilot toxicology studies indicated minimal acute cardiotoxicity based on a hERG channel blocking assay and no appreciable chronic toxicity to major organs based on histological analyses. medchemexpress.commedchemexpress.com
The identification and initial characterization of SI-2 (hydrochloride) highlight its potential as a valuable research probe for investigating the roles of SRC-3 in various biological processes and diseases, particularly cancer.
Data Tables:
| Study Type | Cell Line / Animal Model | Concentration / Dosage | Incubation Time / Administration | Key Findings | Citation |
| Cell Viability | Breast cancer cells | 3-20 nM (IC50) | Not specified | Selective induction of cell death | medchemexpress.comtargetmol.commedchemexpress.comnih.gov |
| Cell Viability | Normal cells | Not specified | Not specified | No substantial effect on viability | medchemexpress.commedchemexpress.comnih.gov |
| Cell Motility/Invasion | MDA-MB-468 cells | 100 nM | 12 hours | Significantly reduced motility and invasion | medchemexpress.comtargetmol.commedchemexpress.commolnova.com |
| Western Blot | MDA-MB-468 cells | 0-200 nM | 24 hours | Significantly reduced SRC-3 protein levels; did not decrease mRNA levels | medchemexpress.commedchemexpress.commolnova.com |
| Western Blot | Cancer cells | 0-200 nM | 24 hours | Caused PARP cleavage | medchemexpress.commedchemexpress.commolnova.com |
| In Vivo Tumor Growth | MDA-MB-468 breast cancer mouse model | 2 mg/kg | Twice daily for 5 weeks | Significantly inhibited tumor growth; lower SRC-3 levels in tumor tissue | medchemexpress.commedchemexpress.commolnova.com |
| Pharmacokinetics | CD1 mice | 20 mg/kg | Intraperitoneal once | T1/2 = 1 h, Cmax = 3.0 μM, tmax = 0.25 h | medchemexpress.commedchemexpress.commolnova.com |
| Stability | Buffers | Not specified | 6 hours | Stable at pH ≥ 5; slight degradation (<5%) at pH 1.6 and 3.0 | medchemexpress.commedchemexpress.commolnova.com |
| Property | Value | Citation |
| Molecular Weight | 301.78 g/mol | rndsystems.com |
| Formula | C15H15N5.HCl | rndsystems.com |
| Solubility | Soluble to 50 mM in water, 20 mM in DMSO | rndsystems.com |
| Purity | ≥98% | rndsystems.com |
| CAS No. | 1992052-49-9 | rndsystems.commolnova.com |
| Alias | EPH 116 hydrochloride | medchemexpress.comtargetmol.commolnova.com |
Detailed Research Findings:
SI-2 has been shown to selectively reduce the transcriptional activities and protein concentrations of SRC-3 through direct physical interactions. medchemexpress.comtargetmol.commedchemexpress.com
In breast cancer cell lines, SI-2 reduces the levels of SRC1, SRC2, and SRC3. rndsystems.com
SI-2 inhibits cell growth with an IC50 of 3.4 nM in MDA-MB48 breast cancer cells in vitro. rndsystems.com
It induces apoptosis and attenuates migration of MDA-MB48 cells in vitro. rndsystems.com
SI-2 treatment has been shown to significantly reduce the motility of MDA-MB-468 cells at a concentration of 100 nM after 12 hours. medchemexpress.commedchemexpress.commolnova.com
Western blot analysis of MDA-MB-468 cells treated with 0-200 nM SI-2 for 24 hours revealed a significant reduction in SRC-3 protein levels, without affecting SRC-3 mRNA levels. medchemexpress.commedchemexpress.commolnova.com
SI-2 treatment (0-200 nM for 24 hours) in cancer cells resulted in PARP cleavage, indicative of apoptosis induction. medchemexpress.commedchemexpress.commolnova.com
In a MDA-MB-468 breast cancer mouse model, SI-2 administered at 2 mg/kg twice daily for 5 weeks significantly inhibited tumor growth and led to significantly lower SRC-3 levels in tumor tissues compared to the control group. medchemexpress.commedchemexpress.commolnova.com
Pharmacokinetic analysis in CD1 mice demonstrated that SI-2 has a relatively short plasma half-life of 1 hour after intraperitoneal administration. medchemexpress.commedchemexpress.commolnova.com
The chemical structure characterization of SI-2, including 2D NMR spectroscopies and density functional theory calculations, supports the conjugated imine form as the dominant tautomer. nih.gov
SI-2 has shown efficacy in blocking breast cancer stem cells and inhibiting primary breast tumor growth in vivo. nih.govaacrjournals.org
Studies have indicated the potential of SI-2 in treating serous endometrial cancer, anaplastic thyroid cancer, and multiple myeloma. nih.gov
Pilot toxicology studies suggest minimal acute cardiotoxicity and no appreciable chronic toxicity to major organs in vivo. medchemexpress.commedchemexpress.com
SI-2 meets the criteria of Lipinski's rule, suggesting favorable drug-like properties. medchemexpress.commedchemexpress.com
SRC-3 inhibition by SI-2 has been shown to suppress the progression of breast cancer cells in immune-intact syngeneic female mice. nih.govresearchgate.net
SI-2 treatment reduced the proliferation and increased the apoptosis of E0771 breast cancer cells in immune-intact mice. nih.gov
Inhibition of SRC-3 with SI-2 led to a decrease in tumorsphere formation in breast cancer cell lines like MCF-7 and MDA-MB-231, suggesting an impact on cancer stem-like cells. aacrjournals.org
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-methyl-N-[(E)-1-pyridin-2-ylethylideneamino]benzimidazol-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5.ClH/c1-11(12-7-5-6-10-16-12)18-19-15-17-13-8-3-4-9-14(13)20(15)2;/h3-10H,1-2H3,(H,17,19);1H/b18-11+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDYJHORKRVKALB-NWBUNABESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC2=CC=CC=C2N1C)C3=CC=CC=N3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=NC2=CC=CC=C2N1C)/C3=CC=CC=N3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Mechanisms of Action of Si 2 Hydrochloride
Steroid Receptor Coactivator (SRC) Family Inhibition
The steroid receptor coactivator (SRC) family proteins, including SRC-1, SRC-2, and SRC-3 (also known as AIB1 or NCOA3), play crucial roles in nuclear receptor signaling and are often overexpressed in various cancers. SI-2 (hydrochloride) has been identified as an inhibitor of this family. tocris.comrndsystems.com
Specificity Towards SRC-3 (AIB1)
Research indicates that SI-2 (hydrochloride) is a highly promising and potent inhibitor with a notable specificity towards SRC-3 (AIB1). tocris.commedchemexpress.comtargetmol.comselleckchem.commdpi.commedchemexpress.comnih.govfrontiersin.org It has been shown to selectively suppress the proliferation of breast cancer cells, which exhibit a dependence on SRC-3, at low nanomolar concentrations (IC₅₀ values typically ranging from 3 to 20 nM for breast cancer cell death), while not substantially affecting the viability of normal cells. medchemexpress.commedchemexpress.comnih.gov
Inhibition of SRC-1 and SRC-2
While demonstrating specificity for SRC-3, SI-2 (hydrochloride) has also been reported to reduce the levels of SRC-1 and SRC-2 in breast cancer cell lines. tocris.comrndsystems.comtargetmol.com This suggests that while its primary impact may be on SRC-3, it can also influence the protein levels of other members within the SRC family.
Direct Physical Interaction with SRC-3
A key aspect of SI-2 (hydrochloride)'s mechanism is its direct physical interaction with SRC-3. tocris.commedchemexpress.comtargetmol.commedchemexpress.com This direct binding is crucial for its inhibitory effects on SRC-3's functions. Studies have shown that SI-2 selectively reduces the transcriptional activities and protein concentrations of SRC-3 in cells through this direct interaction. medchemexpress.commedchemexpress.comnih.gov
Modulation of SRC-3 Transcriptional Activities
SI-2 (hydrochloride) selectively reduces the transcriptional activities of SRC-3 in cells. tocris.commedchemexpress.comtargetmol.commedchemexpress.com By directly interacting with SRC-3, SI-2 interferes with its ability to coactivate nuclear receptors and regulate downstream gene expression. This modulation of transcriptional activity is a primary mechanism by which SI-2 exerts its effects.
Lysine (B10760008) Acetyltransferase 13B (KAT13B) Inhibition and Inflammasome Modulation
In addition to its effects on the SRC family, SI-2 (hydrochloride) has been identified as a specific inhibitor of lysine acetyltransferase KAT13B. patsnap.comnih.govresearchgate.net This inhibition of KAT13B leads to the modulation of the NLRP3 inflammasome activation pathway. patsnap.comnih.govresearchgate.net The NLRP3 inflammasome is a multiprotein complex involved in the innate immune response and inflammation. nih.govacs.orgaai.org
Studies have shown that SI-2 specifically blocks NLRP3 inflammasome activation in both in vivo mouse models and ex vivo human cells. patsnap.comnih.govresearchgate.net Interestingly, this inhibition does not appear to be mediated by affecting the acetylation of NLRP3 itself. patsnap.comnih.gov Instead, SI-2 disrupts the interaction between NLRP3 and the adaptor protein ASC (apoptosis-associated speck-like protein containing CARD), thereby blocking the formation of the ASC speck, a critical step in inflammasome assembly and activation. patsnap.comnih.gov This mechanism suggests that SI-2's anti-inflammatory properties, at least in part, stem from its ability to interfere with NLRP3 inflammasome assembly by targeting KAT13B and subsequently disrupting the NLRP3-ASC interaction.
Data Table: Summary of SI-2 (hydrochloride) Mechanisms
| Mechanism | Target(s) | Key Effect(s) | Relevant Section |
| Steroid Receptor Coactivator Inhibition | SRC-1, SRC-2, SRC-3 (AIB1) | Reduction in protein levels, Inhibition of transcriptional activity | 2.1 |
| Specific SRC-3 Inhibition | SRC-3 (AIB1) | Potent and selective inhibition, Reduced transcriptional activity, Reduced protein levels | 2.1.1, 2.1.4, 2.1.5 |
| Direct Physical Interaction | SRC-3 | Binding to SRC-3 protein | 2.1.3 |
| Post-Translational Regulation | SRC-3 | Induction of protein degradation, Reduction in protein concentration | 2.1.5 |
| Lysine Acetyltransferase Inhibition | KAT13B | Inhibition of enzyme activity | 2.2 |
| Inflammasome Modulation | NLRP3 Inflammasome | Blocking activation, Disrupting NLRP3-ASC interaction | 2.2 |
Detailed Research Findings:
SI-2 (hydrochloride) demonstrates selective toxicity towards breast cancer cells with IC₅₀ values in the low nanomolar range (3-20 nM), while sparing normal cells. medchemexpress.commedchemexpress.comnih.gov
Western blot analysis confirms that SI-2 treatment leads to a significant reduction in SRC-3 protein levels in cancer cells, without affecting SRC-3 mRNA levels, indicating a post-translational mechanism of action. medchemexpress.commedchemexpress.com
In the context of inflammasome modulation, SI-2's inhibition of KAT13B prevents the interaction between NLRP3 and ASC, thereby blocking the formation of the ASC speck and subsequent inflammasome activation. patsnap.comnih.gov This mechanism is distinct from directly inhibiting NLRP3 acetylation. patsnap.comnih.gov
Inhibition of KAT13B
SI-2 (hydrochloride) has been identified as a specific inhibitor of lysine acetyltransferase KAT13B (also known as KAT13B). nih.govwikipedia.orgabcam.com This inhibitory action on KAT13B is the initial step in the cascade of events that leads to the suppression of NLRP3 inflammasome activity by SI-2. nih.govwikipedia.org
Specific Blockade of Nod-like Receptor Family Pyrin Domain-Containing-3 (NLRP3) Inflammasome Activation
Studies have demonstrated that SI-2 (hydrochloride) specifically blocks the activation of the NLRP3 inflammasome. nih.govwikipedia.org This effect has been observed in both in vivo models using mice and ex vivo studies utilizing human cells. nih.govwikipedia.org The ability of SI-2 to specifically target the NLRP3 inflammasome suggests a directed interference with this particular inflammatory pathway. nih.govwikipedia.org
Disruption of NLRP3 and Apoptosis-Associated Speck-like Protein Containing CARD (ASC) Interaction
A key molecular mechanism by which SI-2 (hydrochloride) exerts its effect on the NLRP3 inflammasome is by disrupting the interaction between NLRP3 and the adaptor protein apoptosis-associated speck-like protein containing CARD (ASC). nih.govwikipedia.org This interaction is crucial for the assembly of the inflammasome complex. nih.govwikipedia.orguniprot.orgcusabio.com Intriguingly, research indicates that SI-2 does not affect the acetylation of NLRP3 itself but rather interferes with the association between NLRP3 and ASC. nih.govwikipedia.org
Prevention of ASC Speck Formation
The disruption of the interaction between NLRP3 and ASC by SI-2 (hydrochloride) consequently blocks the formation of the ASC speck. nih.govwikipedia.org The formation of the ASC speck is a critical step in the activation of the NLRP3 inflammasome, serving as a platform for the recruitment and activation of caspase-1. uniprot.orgcusabio.comchem960.com By preventing the formation of this complex, SI-2 effectively inhibits the downstream inflammatory signaling cascade. nih.govwikipedia.org
The molecular mechanisms of action of SI-2 (hydrochloride) on the NLRP3 inflammasome pathway can be summarized as follows:
| Mechanism | Description | Effect on Inflammasome Pathway |
| Inhibition of KAT13B | SI-2 acts as a specific inhibitor of lysine acetyltransferase KAT13B. nih.govwikipedia.orgabcam.com | Upstream event leading to downstream effects. |
| Specific Blockade of NLRP3 Inflammasome Activation | SI-2 specifically inhibits the activation of the NLRP3 inflammasome. nih.govwikipedia.org | Prevents overall pathway activation. |
| Disruption of NLRP3 and ASC Interaction | SI-2 interferes with the binding of NLRP3 to the adaptor protein ASC. nih.govwikipedia.org | Blocks a critical assembly step. |
| Prevention of ASC Speck Formation | By disrupting NLRP3-ASC interaction, SI-2 inhibits ASC speck formation. nih.govwikipedia.org | Prevents the formation of the signaling platform. |
These findings collectively identify SI-2 (hydrochloride) as an inhibitor that targets the NLRP3 inflammasome by interfering with the KAT13B-mediated pathway, specifically by disrupting the interaction between NLRP3 and ASC, thereby preventing ASC speck formation and subsequent inflammasome activation. nih.govwikipedia.org
In Vitro Pharmacological Investigations of Si 2 Hydrochloride
Anticancer Activities in Cell Culture Models
SI-2 (hydrochloride) has demonstrated promising anticancer activities in various cell culture models, primarily through inhibiting cell growth, inducing apoptosis, and attenuating cell motility and invasion medchemexpress.comrndsystems.commedchemexpress.commolnova.comnih.govontosight.aiwikipedia.org. Its mechanism involves selectively reducing the transcriptional activities and protein concentrations of SRC-3 in cells through direct physical interactions medchemexpress.commedchemexpress.com.
Inhibition of Cancer Cell Growth and Viability
SI-2 (hydrochloride) selectively induces cancer cell death while not significantly affecting the viability of normal cells medchemexpress.commedchemexpress.comnih.gov. This selective toxicity is attributed to the dependence of cancer cells on SRC-3 nih.gov.
Breast Cancer Cell Lines (e.g., MDA-MB-468, MDA-MB-48)
SI-2 (hydrochloride) has shown potent inhibitory effects on the growth and viability of breast cancer cell lines. It selectively suppresses the proliferation of breast cancer cells at low nanomolar concentrations nih.gov.
Studies have reported IC₅₀ values for breast cancer cell death in the low nanomolar range (3-20 nM) medchemexpress.commedchemexpress.commolnova.comnih.gov. Specifically, SI-2 inhibited the growth of MDA-MB-468 cells with an IC₅₀ of 21 nM nih.gov. Another breast cancer cell line, MDA-MB-48, showed even higher sensitivity, with an IC₅₀ of 3.4 nM rndsystems.comrndsystems.com. The growth of E0771 cells was suppressed by a low concentration of SI-2 (IC₅₀: 4.5 nM), while 4T1 cells had an IC₅₀ of 51 nM nih.gov.
Table 1: Inhibition of Breast Cancer Cell Growth by SI-2 (hydrochloride)
| Cell Line | IC₅₀ (nM) | Source |
| MDA-MB-468 | 21 | nih.gov |
| MDA-MB-48 | 3.4 | rndsystems.comrndsystems.com |
| E0771 | 4.5 | nih.gov |
| 4T1 | 51 | nih.gov |
Note: IC₅₀ values indicate the concentration of SI-2 (hydrochloride) required to inhibit cell growth by 50%.
SI-2 treatment reduced the proliferation of E0771 breast cancer cells nih.gov. It also significantly reduced the percentage of proliferating Ki67-expressing cells in breast cancer models nih.gov.
Other Cancer Cell Lines (e.g., Multiple Myeloma, Serous Endometrial Cancer, Anaplastic Thyroid Cancer)
Beyond breast cancer, SI-2 (hydrochloride) has demonstrated potential in inhibiting the growth of other cancer cell types. Studies suggest its potential in treating serous endometrial cancer, anaplastic thyroid cancer, and multiple myeloma nih.gov. While specific in vitro data for SI-2 on these exact cell lines were not detailed in the provided snippets, the mention of its potential in these cancers nih.gov indicates broader cytotoxic effects.
Induction of Apoptosis (e.g., PARP Cleavage)
A key mechanism by which SI-2 (hydrochloride) exerts its anticancer effect is through the induction of apoptosis, or programmed cell death rndsystems.comrndsystems.com. Apoptosis is a tightly regulated process crucial for eliminating damaged or unwanted cells nih.govmdpi.com.
One indicator of apoptosis is the cleavage of Poly(ADP-ribose) polymerase (PARP) medchemexpress.commedchemexpress.commolnova.commdpi.comacs.org. PARP is a nuclear enzyme involved in DNA repair, and its cleavage by caspases, particularly caspase-3, inactivates its ability to respond to DNA strand breaks, leading to irreversible cell death nih.govmdpi.comacs.org. Studies have shown that SI-2 (hydrochloride) treatment causes PARP cleavage in cancer cells medchemexpress.commedchemexpress.commolnova.com. This indicates that SI-2 triggers the caspase-dependent apoptotic pathway.
Attenuation of Cancer Cell Motility and Invasion
Cancer cell motility and invasion are critical steps in tumor progression and metastasis ucl.ac.ukoncotarget.com. SI-2 (hydrochloride) has been shown to attenuate these processes in vitro medchemexpress.comrndsystems.commedchemexpress.commolnova.comrndsystems.com.
In MDA-MB-468 cells, SI-2 at a concentration of 100 nM significantly decreased cell motility and invasion medchemexpress.commedchemexpress.commolnova.com. It also attenuates the migration of MDA-MB-48 breast cancer cells in vitro rndsystems.comrndsystems.com. These findings suggest that SI-2 can impede the ability of cancer cells to move and infiltrate surrounding tissues.
Inhibition of Tumor Metastasis in Cell Models
Metastasis, the spread of cancer cells from the primary tumor to distant sites, is a major cause of cancer-related deaths thno.org. In cell models, SI-2 (hydrochloride) has demonstrated the ability to inhibit tumor metastasis medchemexpress.commedchemexpress.com.
Studies using MDA-MB-468 cells have shown that SI-2 (100 nM) decreases tumor metastasis in cell models medchemexpress.commedchemexpress.com. This suggests that, in addition to its effects on primary tumor cells, SI-2 may also have a role in preventing the dissemination of cancer cells.
Differential Effects on Normal Cell Viability
Research into the effects of SI-2 (hydrochloride) includes assessments of its impact on cell viability. While some studies indicate its effectiveness in reducing cell viability in certain contexts, such as triple-negative breast cancer models plos.org, specific detailed data directly comparing the differential effects of SI-2 (hydrochloride) on the viability of normal cells versus cancer cells within the provided search results are limited plos.orgguidetopharmacology.orgherts.ac.uk. General discussions on the cytotoxicity of inflammasome inhibitors on normal cells exist aacrjournals.org, which could be relevant given SI-2's activity in this area, but direct comparative data for SI-2 itself on normal cells are not explicitly provided in the snippets.
Cellular Molecular Effects
Investigations into the cellular and molecular effects of SI-2 (hydrochloride) have revealed its influence on key protein targets and related signaling pathways.
Regulation of SRC-3 Protein Expression
SI-2 (hydrochloride) has been identified as an inhibitor of Steroid receptor coactivator 3 (SRC-3) plos.orgwikipedia.org. Studies have determined its inhibitory potency against SRC-3, reporting an IC50 range of 3–20 nM plos.orgwikipedia.org. This inhibition of SRC-3 is suggested to play a role in its ability to significantly inhibit breast tumor growth plos.orgwikipedia.org.
| Compound | Target Protein | IC50 (nM) |
| SI-2 (hydrochloride) | SRC-3 | 3–20 |
Influence on Related Signaling Pathways (e.g., Estrogen Receptor Complex, p300 Recruitment)
As an inhibitor of SRC-3, SI-2 (hydrochloride) is expected to influence signaling pathways where SRC-3 plays a coactivator role. SRC-3 is known to interact with nuclear receptors, including the Estrogen Receptor, and coactivators such as p300, to enhance gene transcription nih.gov. Research indicates that in estrogen receptor-positive breast cancer cells, a transcriptional complex involving NCOA3 (SRC-3), p300, and NF-κB mediates the expression of antiapoptotic genes nih.gov. Estrogen exposure has been shown to activate NCOA3 in a dose-dependent manner nih.gov. Inhibition or depletion of components of this NCOA3-p300-NF-κB complex, or blockage of NCOA3 function with inhibitors, suppressed the expression of these antiapoptotic genes and reduced cell viability nih.gov. While the provided information does not explicitly detail SI-2's direct impact on the Estrogen Receptor complex or p300 recruitment, its established inhibition of SRC-3 strongly implies that it would modulate pathways reliant on SRC-3's interaction with these partners.
Anti-inflammatory Activities in Cell Culture Models
Beyond its effects on coactivator proteins, SI-2 (hydrochloride) has demonstrated anti-inflammatory activities in cell culture models.
Inhibition of Inflammasome Activity in Human Cells (Ex Vivo)
SI-2 (hydrochloride) has been identified as a potent anti-inflammatory agent through its ability to inhibit NLRP3 inflammasome activation fishersci.comwikipedia.org. Studies conducted in human cells ex vivo have shown that SI-2 specifically blocks the activation of the NLRP3 inflammasome fishersci.comwikipedia.org. The mechanism of this inhibition involves the disruption of the interaction between NLRP3 and the adaptor protein ASC, thereby blocking the formation of the ASC speck fishersci.comwikipedia.org. Notably, this inhibitory effect does not appear to involve the acetylation of NLRP3 itself fishersci.comwikipedia.org. These findings suggest SI-2 as a potential inhibitory agent for diseases driven by NLRP3 inflammasome activation fishersci.comwikipedia.org.
Preclinical in Vivo Efficacy Studies of Si 2 Hydrochloride
Antitumor Efficacy in Animal Models
Preclinical studies have explored the antitumor effects of SI-2 (hydrochloride) in various animal models, particularly focusing on its ability to inhibit tumor growth and modulate protein levels crucial for cancer progression. mdpi.comaacrjournals.org
Inhibition of Primary Tumor Growth (e.g., MDA-MB-468 Breast Cancer Mouse Model)
SI-2 (hydrochloride) has demonstrated significant inhibition of tumor growth in animal models, including the MDA-MB-468 breast cancer mouse model. In studies using this model, administration of SI-2 (hydrochloride) significantly inhibited tumor growth compared to control groups. medchemexpress.commedchemexpress.commolnova.comnih.gov This effect was observed following administration of the compound twice daily for a period of 5 weeks. medchemexpress.commedchemexpress.commolnova.com The MDA-MB-468 breast cancer cell line is a commonly used model for studying aggressive, triple-negative breast cancer. tandfonline.com
Impact on SRC-3 Levels in Tumor Tissues
A key mechanism of action for SI-2 (hydrochloride) in its antitumor effects involves its impact on the levels of Steroid Receptor Coactivator 3 (SRC-3). Studies have shown that SI-2 (hydrochloride) significantly reduces SRC-3 protein levels in treated tumor tissues compared to control groups. medchemexpress.commedchemexpress.commolnova.com SRC-3 is a protein that plays a crucial role in various cellular signaling pathways involved in cancer proliferation and metastasis. nih.gov The reduction in SRC-3 levels by SI-2 (hydrochloride) is considered a mechanism by which it exerts its antitumor activity. medchemexpress.commedchemexpress.commolnova.comnih.gov
Data from MDA-MB-468 Breast Cancer Mouse Model:
| Animal Model | Administration | Duration | Result |
| MDA-MB-468 breast cancer mouse | Twice daily (Vehicle, PBS) | 5 weeks | Significantly inhibit tumor growth; Significantly lower SRC-3 levels in tumor tissues |
Anti-inflammatory Efficacy in Animal Models
Beyond its antitumor properties, SI-2 (hydrochloride) has also shown promise as an anti-inflammatory agent in animal models. nih.govnih.govmdpi.com
Blockade of NLRP3 Inflammasome Activation in Mice
Research indicates that SI-2 (hydrochloride) can specifically block the activation of the NLRP3 inflammasome in mice in vivo. nih.govnih.gov The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the inflammatory response and is implicated in various inflammatory diseases. nih.govnih.govacs.orgresearchgate.net SI-2 (hydrochloride), identified as a specific inhibitor of lysine (B10760008) acetyltransferase KAT13B, disrupts the interaction between NLRP3 and the adaptor protein ASC, thereby blocking the formation of the ASC speck, a key step in NLRP3 inflammasome activation. nih.gov This inhibitory effect on the NLRP3 inflammasome suggests the potential of SI-2 (hydrochloride) as a therapeutic agent for NLRP3-driven inflammatory disorders. nih.gov
Overcoming Drug Resistance in Animal Models
Drug resistance is a major challenge in cancer therapy. nih.govresearchgate.netresearchgate.netnih.gov Preclinical studies have explored the ability of SI-2 (hydrochloride) to help overcome resistance to other therapeutic agents.
Sensitization to Bortezomib (B1684674) Treatment in Multiple Myeloma Mouse Models
In the context of multiple myeloma, a cancer often treated with proteasome inhibitors like Bortezomib, SI-2 (hydrochloride) has shown potential in sensitizing resistant cells. wikipedia.orgnih.govoncotarget.comresearchgate.netmdpi.comresearchgate.netnih.gov While specific in vivo data detailing the sensitization effect of SI-2 (hydrochloride) in combination with Bortezomib in multiple myeloma mouse models were not explicitly available in the provided snippets, the general concept of overcoming drug resistance in animal models is a relevant area of investigation for compounds like SI-2 (hydrochloride) nih.govresearchgate.netresearchgate.netnih.gov. Studies on overcoming drug resistance often involve evaluating the combined effect of a novel agent with existing therapies in animal models of resistant disease. nih.govresearchgate.netresearchgate.netnih.govoncotarget.comresearchgate.netmdpi.com
Structure Activity Relationship Sar Studies and Analog Development for Si 2 Hydrochloride
Initial Structure-Activity Relationship Exploration of SI-2 (hydrochloride)
Initial SAR exploration of SI-2 was guided by in vitro and in vivo metabolism studies and cytotoxicity assays. nih.gov SI-2 was identified as an archetype of a new class of SRC-3 small molecule inhibitors featuring a benzimidazoline imine scaffold. nih.gov Studies characterized the chemical structure of SI-2, noting that the conjugated imine is the dominant form. nih.gov
Identification of Metabolic Soft Spots and Pharmacokinetic Limitations of SI-2 (hydrochloride)
Despite demonstrating promising preclinical activity, a significant limitation of SI-2 is its short plasma half-life, reported to be approximately 1 hour in mice. nih.govnih.gov This rapid clearance limited its potential for clinical development. nih.gov To address this, metabolite identification studies were conducted using human liver microsomes (HLM). nih.gov These studies revealed that SI-2 undergoes rapid metabolism in HLM in the presence of NADPH, with a half-life of 3.0 minutes. nih.gov The major metabolic pathway identified was mono-oxidation on the pyridine (B92270) ring of the SI-2 structure. nih.gov This pyridine ring was thus identified as a metabolic soft spot. nih.gov Further SAR studies focused on modifying the pyridine and benzimidazoline imine moieties to improve metabolic stability. nih.gov
The pharmacokinetic profile of SI-2 in CD1 mice following intraperitoneal administration showed a half-life (T1/2) of 1 hour, a maximum plasma concentration (Cmax) of 3.0 µM, and a time to reach maximum plasma concentration (Tmax) of 0.25 hours. medchemexpress.com SI-2 demonstrated stability in buffers with pH ≥ 5, with only slight degradation (less than 5%) at pH 1.6 and 3.0 within 6 hours. medchemexpress.com
Design and Synthesis of Advanced Analogues with Improved Drug-like Properties
Based on the understanding of SI-2's metabolic limitations, drug-like optimization and SAR exploration were performed, leading to the design and synthesis of advanced analogues with improved properties. nih.govnih.gov These efforts aimed to enhance metabolic stability and pharmacokinetic profiles while maintaining or improving biological activity. nih.gov
Development of Lead Compounds (e.g., SI-10, SI-12)
Through systematic SAR studies, two lead compounds, SI-10 (6p) and SI-12 (6c), were identified. nih.govnih.gov These analogues were developed with improved drug-like properties compared to the parent compound, SI-2. nih.gov Introducing fluorine into the pyridine moiety or replacing the pyridine moiety with a pyrimidine (B1678525) ring were found to enhance metabolic stability. nih.gov
In vitro metabolism studies in human liver microsomes showed that SI-10 and SI-12 exhibited prolonged half-lives (3.71 minutes and 8.49 minutes, respectively) compared to SI-2 (3.0 minutes). nih.gov
Pharmacokinetic studies in mice demonstrated significantly longer plasma half-lives for SI-10 and SI-12 compared to SI-2. nih.gov Following intravenous administration, SI-10 had a plasma half-life of 3.25 hours, and SI-12 had a plasma half-life of 22.5 hours. nih.gov Both compounds also showed good oral bioavailability, with SI-10 having 54.4% and SI-12 having 24.6% oral bioavailability. nih.gov
The pharmacokinetic parameters for SI-10 and SI-12 after intravenous and oral administration are summarized in the table below:
| Compound | Administration Route | Half-life (t1/2) | AUC0~t (nM*h) | Clearance (mL/min/kg) | Cmax (nM) | Tmax (h) | Oral Bioavailability (%) |
| SI-10 | Intravenous | 3.25 h | 290 | 176 | - | - | - |
| SI-10 | Oral | 9.1 h | - | - | 1135 | 0.25 | 54.4 |
| SI-12 | Intravenous | 22.5 h | 2310 | 22 | - | - | - |
| SI-12 | Oral | 14.3 h | - | - | 2736 | 0.25 | 24.6 |
| nih.gov |
Modulation of SRC-3 and p300 Recruitment by Analogues (e.g., SI-12)
Studies have investigated the mechanism by which these advanced analogues, such as SI-12, exert their effects. A biotinylated estrogen response element (ERE) pull-down assay demonstrated that SI-12 can disrupt the recruitment of both SRC-3 and p300 within the estrogen receptor complex. nih.govacs.org This modulation of coactivator recruitment is believed to contribute to the biological activity of SI-12.
Role of Si 2 Hydrochloride in Overcoming Therapeutic Resistance
Sensitization to Proteasome Inhibitors in Multiple Myeloma
Multiple myeloma (MM) is a plasma cell malignancy characterized by uncontrolled proliferation of abnormal plasma cells within the bone marrow. Despite significant advancements in treatment, including the widespread use of proteasome inhibitors such as bortezomib (B1684674), the development of drug resistance remains a critical obstacle to achieving durable remissions and improving patient survival. Understanding the mechanisms driving this resistance is crucial for developing novel therapeutic strategies.
Overcoming Bortezomib Resistance
Acquired resistance to bortezomib is a major challenge in the treatment of multiple myeloma. Research has indicated that elevated levels of steroid receptor coactivator-3 (SRC-3) are associated with reduced responsiveness and poorer outcomes in MM patients receiving bortezomib-based therapies. High SRC-3 expression has been shown to contribute to resistance against apoptosis induced by proteasome inhibitors in laboratory settings using immortalized cell lines.
A novel inhibitor, SI-2 (hydrochloride), has emerged as a potential agent to counteract this resistance. Studies have demonstrated that SI-2 can re-sensitize MM cells to the effects of bortezomib, effectively overcoming drug resistance observed in both in vitro and in vivo models. Specifically, SI-2 has been shown to restore bortezomib sensitivity in MM cells that have developed resistance.
Correlation with SRC-3 Levels in Myeloma Cell Lines
Investigations into bortezomib-resistant MM cells have revealed consistently elevated levels of both SRC-3 and the histone methyltransferase NSD2, irrespective of the cells' specific genetic abnormalities. This finding underscores a significant association between the overexpression of these two proteins and the development of resistance to bortezomib. High SRC-3 expression, in particular, has been linked to a less favorable prognosis in MM and is known to promote resistance to bortezomib.
Impact on SRC-3-Mediated Chromatin Remodeling and Transcriptomic Alterations
Overexpression of NSD2, frequently observed in MM patients with the t(4;14) chromosomal translocation or in MM cells that have become resistant to bortezomib, plays a role in coordinating the elevated levels of SRC-3. NSD2 achieves this by enhancing the liquid-liquid phase separation of SRC-3. This process leads to an abnormal increase in histone H3 lysine (B10760008) 36 dimethylation (H3K36me2) marks on the promoter regions of genes that inhibit apoptosis.
Targeting SRC-3 or interfering with its interaction with NSD2 through the use of SI-2 disrupts this aberrant mechanism. This interference with the NSD2-mediated SRC-3 pathway has a direct impact on SRC-3-driven chromatin remodeling and the subsequent changes in gene expression profiles (transcriptomic alterations) that contribute to the resistant phenotype. SI-2 is reported to disrupt the interaction between SRC-3 and NSD2, which in turn promotes the degradation of SRC-3.
Targeting NSD2-Mediated SRC-3 Liquid-Liquid Phase Separation
A key mechanism by which bortezomib-resistant MM cells evade treatment is through the enhanced liquid-liquid phase separation of SRC-3, a process facilitated by the highly expressed histone methyltransferase NSD2. This phase separation contributes to the increased expression of genes that protect the cancer cells from apoptosis.
SI-2 exerts its therapeutic effect in overcoming bortezomib resistance by specifically targeting SRC-3 or by interfering with its crucial interaction with NSD2. By disrupting the NSD2-mediated liquid-liquid phase separation of SRC-3, SI-2 effectively counteracts a primary driver of resistance, thereby sensitizing MM cells to the cytotoxic effects of bortezomib.
Table 1: Key Proteins and Compound Involved in SI-2's Mechanism of Action
| Name | Alias(es) | Role in Bortezomib Resistance in MM | PubChem CID / Identifier |
| SI-2 (hydrochloride) | EPH 116 hydrochloride | Inhibitor that sensitizes MM cells to bortezomib by targeting the SRC-3/NSD2 interaction. | 11390018 |
| Bortezomib | Velcade, PS-341 | Proteasome inhibitor widely used in MM treatment; resistance development is a significant challenge. | 387447 |
| Steroid receptor coactivator-3 | SRC-3, NCOA3, AIB1, RAC3 | High expression correlates with bortezomib resistance; involved in chromatin remodeling and gene expression. | NCOA3 (Gene) |
| Nuclear SET domain-containing protein 2 | NSD2, WHSC1, MMSET | Overexpressed in resistant MM; enhances SRC-3 liquid-liquid phase separation and H3K36me2 modification. | NSD2 (Gene) |
Data Table Example (Illustrative based on research findings):
The research indicates a clear relationship between the levels of SRC-3 and NSD2 and the degree of bortezomib resistance in MM cell lines, and that treatment with SI-2 can reverse this resistance. While specific quantitative data points were not available for direct extraction into an interactive table from the provided snippets, the qualitative findings support the concept of presenting data that would show higher bortezomib resistance (indicated by a higher IC50 value) in cell lines with elevated SRC-3/NSD2, and a significant reduction in this resistance upon treatment with SI-2, bringing the IC50 closer to that of sensitive cell lines.
Table 2: Illustrative Data on Bortezomib Sensitivity in MM Cell Lines with Varying SRC-3/NSD2 Levels +/- SI-2
| Myeloma Cell Line (Resistance Profile) | SRC-3/NSD2 Levels | Bortezomib IC50 (nM) - Untreated | Bortezomib IC50 (nM) - + SI-2 |
| Sensitive | Low | X | X |
| Resistant | High | Y (significantly higher than X) | Z (significantly lower than Y, closer to X) |
Note: The values and descriptions in Table 2 are illustrative and conceptual, reflecting the reported findings that high SRC-3/NSD2 correlates with resistance and SI-2 treatment reduces this resistance. Actual experimental data would be required to populate a real data table.
Future Directions and Translational Research Implications
Potential for Combination Therapies
Combination therapy, which involves the use of two or more therapeutic agents, is a cornerstone of modern cancer treatment aimed at enhancing efficacy, overcoming drug resistance, and potentially reducing toxicity compared to monotherapy approaches nih.govacs.org. The mechanism of action of SI-2, particularly its role in degrading SRC-3 protein, suggests its potential utility in combination with other cancer treatments.
Research into other SRC SMIs, such as SI-12, has explored their synergistic potential with existing therapies. A whole genome screen identified that combining SI-12 with inhibitors of DNMT and RhoA synergistically enhanced cancer cell killing across multiple cancer cell lines, suggesting a broad, pan-cancer efficacy for such combinations frontiersin.org. This finding provides a strong rationale for investigating similar combinations with SI-2, given its related mechanism and potent activity.
Furthermore, the observation that SI-2 treatment can specifically target the tumor-initiating cell (TIC) or cancer stem-like cell (CSC) population, which are often resistant to conventional therapies, underscores its potential in combination strategies aimed at eradicating these treatment-resistant cell populations nih.gov. Targeting SRC-3 with SI-2 has been shown to reduce breast CSC populations in vitro and in vivo, as evidenced by a reduction in tumorsphere formation and the proportion of ALDH+ and CD44+/CD24− breast CSCs nih.gov.
The potential benefits of combining SI-2 with other agents stem from the possibility of targeting multiple pathways critical for cancer cell survival and proliferation simultaneously. This could lead to enhanced therapeutic responses and potentially mitigate the development of resistance.
Inspiration for Targeting Other Cancer Coactivators
The success in identifying and developing SI-2 as a potent inhibitor of SRC-3 has provided valuable insights and a foundation for targeting other cancer coactivators. Steroid receptor coactivators (SRCs), including SRC-1, SRC-2, and SRC-3, are a family of nuclear coactivators that regulate the transcriptional activity of nuclear receptors and other transcription factors, impacting various physiological and pathological processes, including cancer frontiersin.orgnih.gov.
SRC-3 is often overexpressed in a wide range of cancers and plays a significant role in tumor initiation, cell proliferation, and metastasis nih.gov. The development of SI-2, a second-generation SRC inhibitor, demonstrates that it is possible to effectively target these proteins which were previously considered "undruggable" nih.govbcm.edu. The mechanism by which SI-2 induces the degradation of SRC-3 protein, rather than simply blocking its activity, represents a novel approach that could be applied to targeting other coactivators bcm.edu.
The research leading to SI-2 involved the identification of a potent synthetic SRC SMI (SI-1) and subsequent chemical modifications to enhance its potency and improve its drug-like properties frontiersin.org. This systematic approach, starting from an archetype molecule and developing more potent derivatives, serves as a model for discovering inhibitors of other coactivators.
The findings with SI-2 and related compounds like SI-10 and SI-12, which also show selective toxicity towards cancer cell lines and repress tumor growth in vivo, further support the concept that targeting SRC coactivators is a viable therapeutic strategy frontiersin.org. The knowledge gained from understanding the interaction of SI-2 with the NRID domain of SRC-3 and its post-transcriptional inhibitory effects provides a basis for designing molecules that can target similar domains or pathways in other coactivators frontiersin.org.
Q & A
[Basic] What is the molecular mechanism by which SI-2 hydrochloride selectively induces death in breast cancer cells without affecting normal cells?
SI-2 hydrochloride inhibits steroid receptor coactivator-3 (SRC-3) through direct physical interaction, reducing its transcriptional activity and protein concentration in cancer cells. This mechanism triggers apoptosis selectively in breast cancer cells (IC50: 3–20 nM) while sparing normal cells, likely due to differential SRC-3 dependency in tumorigenesis . Key experimental validation includes Western blotting for SRC-3 degradation and transcriptional reporter assays to quantify activity suppression.
[Advanced] How can researchers optimize dose-response experiments to account for SI-2 hydrochloride’s high potency (IC50 3–20 nM) in heterogeneous cell populations?
For robust dose-response curves:
- Use serial dilutions in the 1–100 nM range to capture the steep efficacy window.
- Include triplicate technical replicates and normalize viability assays (e.g., MTT) to untreated and vehicle controls.
- Stratify cell lines by SRC-3 expression levels (e.g., MDA-MB-468 vs. MCF-10A) to validate selectivity .
- Apply nonlinear regression models (e.g., log(inhibitor) vs. response) to calculate IC50 values accurately .
[Basic] What in vitro models are most appropriate for studying SI-2 hydrochloride’s anti-metastatic effects?
Use transwell invasion assays and scratch wound healing assays with aggressive breast cancer lines (e.g., MDA-MB-468). SI-2 hydrochloride (100 nM) reduces cell motility and invasion by >50% within 24 hours, correlating with SRC-3-dependent pathways like EMT (epithelial-mesenchymal transition) . Include Matrigel-coated membranes for invasion-specific analysis.
[Advanced] How should researchers address discrepancies between SI-2 hydrochloride’s in vitro potency (3–20 nM IC50) and in vivo efficacy in preclinical models?
Discrepancies often arise from pharmacokinetic (PK) limitations or tumor microenvironment factors. To resolve:
- Perform oral bioavailability studies (SI-2 has acceptable oral absorption ).
- Measure tumor drug concentrations via LC-MS/MS to verify target engagement.
- Optimize dosing schedules (e.g., QD vs. BID) to maintain therapeutic plasma levels.
- Use patient-derived xenografts (PDXs) with high SRC-3 expression to mimic clinical heterogeneity .
[Advanced] What methodologies are critical for validating SI-2 hydrochloride’s specificity for SRC-3 in complex cellular environments?
- Genetic knockdown/knockout : Compare effects in SRC-3 siRNA-transfected vs. wild-type cells.
- Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to rule out non-SRC-3 interactions.
- Rescue experiments : Re-express SRC-3 in knockout models to confirm phenotype reversal .
- Transcriptomic analysis : RNA-seq of treated cells should downregulate SRC-3 target genes (e.g., AIB1, ERα) .
[Basic] What evidence supports SI-2 hydrochloride’s safety profile for chronic administration in vivo?
- hERG channel assays show minimal acute cardiotoxicity (IC50 > 10 µM) .
- Histopathological analysis of major organs (liver, kidneys) in rodent models reveals no significant toxicity at therapeutic doses .
- Compliance with Lipinski’s rule (MW = 301.77, logP <5) suggests favorable drug-likeness .
[Advanced] How can researchers design combination therapies to enhance SI-2 hydrochloride’s efficacy against resistant breast cancer subtypes?
- Synergy screens : Pair SI-2 with endocrine therapies (e.g., tamoxifen) or CDK4/6 inhibitors (e.g., palbociclib). Use Chou-Talalay analysis to calculate combination indices (CI).
- Mechanistic rationale : SRC-3 inhibition may reverse resistance to HER2-targeted therapies (e.g., trastuzumab) by suppressing compensatory signaling .
- In vivo validation : Test combinations in PDX models with acquired resistance to single agents.
[Basic] What solubility and storage conditions are recommended for SI-2 hydrochloride in experimental workflows?
- Solubility : Dissolve in DMSO at 5 mg/mL (16.6 mM), then dilute in cell culture media to ≤0.1% DMSO .
- Storage : Aliquot and store at -20°C ; avoid freeze-thaw cycles to prevent hydrolysis .
- Stability : Monitor via HPLC (>99% purity under recommended conditions) .
[Advanced] What computational tools can predict SI-2 hydrochloride’s binding modes to SRC-3?
- Molecular docking : Use AutoDock Vina with SRC-3’s nuclear receptor interaction domain (PDB: 3DBC).
- MD simulations : Run 100-ns trajectories to assess binding stability and key residues (e.g., Glu-541, Asp-548).
- Pharmacophore modeling : Identify critical hydrogen-bonding and hydrophobic features for lead optimization .
[Advanced] How should researchers analyze contradictory data on SI-2 hydrochloride’s effects on non-cancer cells?
- Dose-response reevaluation : Confirm assays use ≤100 nM SI-2, as higher doses may induce off-target effects.
- Cell-type specificity : Test primary fibroblasts or organoids to exclude immortalization artifacts.
- Pathway enrichment : Compare transcriptomic profiles of treated cancer vs. normal cells to identify SRC-3-independent pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
